molecular formula C16H21N3O2 B7688230 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide

Cat. No.: B7688230
M. Wt: 287.36 g/mol
InChI Key: PQGHFWPLGRVGNB-UHFFFAOYSA-N
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Description

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with isobutyryl chloride to yield the target compound .

Chemical Reactions Analysis

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide include other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other oxadiazole derivatives.

Properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)17-14(20)8-5-9-15-18-16(19-21-15)13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGHFWPLGRVGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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